2-Bromo-5-fluorophenyl isothiocyanate
Description
Overview of Aryl Isothiocyanates in Chemical Research
Aryl isothiocyanates are a class of organosulfur compounds that have garnered considerable attention in various fields of chemical science. Their utility stems from the electrophilic carbon atom of the isothiocyanate moiety, which readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity has been harnessed in the synthesis of numerous heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules. arkat-usa.org Furthermore, many naturally occurring and synthetic isothiocyanates exhibit interesting biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov
Significance of Halogenated Aromatic Isothiocyanates in Synthetic Chemistry
The introduction of halogen atoms onto the aromatic ring of aryl isothiocyanates significantly modulates their chemical properties and expands their synthetic potential. Halogens, being electronegative, can influence the electron density of the aromatic ring and the reactivity of the isothiocyanate group. More importantly, they serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality allows for the sequential modification of the molecule, enabling the construction of highly complex and diverse molecular architectures.
Scope and Research Focus on 2-Bromo-5-fluorophenyl Isothiocyanate
This article focuses specifically on the chemical compound this compound. It will provide a detailed account of its synthesis, chemical and physical properties, and a discussion of its potential applications as a building block in organic synthesis. The presence of both a bromine and a fluorine atom on the phenyl ring, in addition to the isothiocyanate group, makes this compound a particularly interesting subject for chemical investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYALAIWRFVCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395780 | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-35-3, 1027513-65-0 | |
| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |
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| Record name | 1027513-65-0 | |
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Synthetic Methodologies for 2 Bromo 5 Fluorophenyl Isothiocyanate
Direct Synthesis Approaches to Aromatic Isothiocyanates
Direct synthesis methods are the most prevalent for preparing aromatic isothiocyanates. These pathways typically utilize a corresponding aniline (B41778) as the starting material, in this case, 2-bromo-5-fluoroaniline.
Conversion of Amino Groups to Isothiocyanate Functionality
The transformation of a primary amino group (–NH₂) into an isothiocyanate group is a cornerstone of isothiocyanate synthesis. nih.gov This conversion has been a focus of chemical research for nearly a century. nih.govnih.gov
One of the earliest and most direct methods involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). nih.govchemicalbook.com This reaction is analogous to the phosgenation of amines to form isocyanates and can be conducted in aqueous media as thiophosgene is relatively insensitive to cold water. cbijournal.com However, due to the high toxicity of thiophosgene, significant efforts have been directed towards developing safer alternatives. rsc.orgmdpi.comrsc.org
A widely adopted and less hazardous approach utilizes carbon disulfide (CS₂) as the thiocarbonyl source. rsc.orgmdpi.com This is generally a two-step process:
Formation of a Dithiocarbamate (B8719985) Salt : The primary amine (2-bromo-5-fluoroaniline) reacts with carbon disulfide in the presence of a base (such as triethylamine (B128534), sodium hydroxide (B78521), or potassium carbonate) to form an intermediate dithiocarbamate salt. rsc.orgchemrxiv.org
Desulfurization : The dithiocarbamate salt is then decomposed using a desulfurizing agent to eliminate a sulfur atom and form the final isothiocyanate product. nih.govrsc.orgchemrxiv.org
A multitude of desulfurizing agents have been developed for this second step, each with its own advantages regarding reaction conditions and substrate scope. nih.govrsc.org The choice of reagent can be critical, especially for amines with electron-withdrawing groups. cbijournal.comchemrxiv.org
Table 1: Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Reaction Conditions | Notes | Citations |
| Tosyl Chloride (TsCl) | Mediates decomposition of in situ generated dithiocarbamate salts within 30 minutes. | Produces labile thiotosyl esters as intermediates; yields are typically high (75-97%). | nih.govnih.govorganic-chemistry.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used with a catalytic amount of DMAP or DABCO. | By-products are mostly volatile (CO₂, COS, tert-butanol), simplifying workup. | cbijournal.comrsc.org |
| Bis(trichloromethyl)carbonate (Triphosgene) | A solid, safer substitute for phosgene. | Effective for preparing isothiocyanates with electron-withdrawing groups. | nih.govcbijournal.comrsc.org |
| Sodium Persulfate (Na₂S₂O₈) | Can be used in a one-pot method in water. | An efficient method for a wide scope of isothiocyanates, including alkyl and aryl derivatives. | nih.govnih.govrsc.org |
| Iodine (I₂) | Promotes desulfurization to produce elemental sulfur. | Used with reagents like TBAI for rapid synthesis of various isothiocyanates. | nih.govnih.govrsc.org |
| Metal-Based Reagents (e.g., Pb(NO₃)₂, Cu(II)SO₄) | Reactions can often be performed at room temperature. | Catalysts are typically inexpensive and stable in air. | nih.govnih.govrsc.org |
Beyond thiophosgene and carbon disulfide, other thiocarbonyl transfer reagents have been developed, including thiocarbonyldiimidazole and chlorothionoformate, though some are expensive or not commercially available. rsc.orgchemrxiv.orgorganic-chemistry.org
Alternative Precursor-Based Synthesis Routes
While amine-based routes are common, 2-bromo-5-fluorophenyl isothiocyanate can also be synthesized from other starting materials. These alternative pathways can offer advantages in terms of functional group tolerance or by avoiding the handling of certain anilines.
From Isocyanides : The corresponding 2-bromo-5-fluorophenyl isocyanide can be directly converted to the isothiocyanate through sulfuration. This reaction can be achieved using elemental sulfur, often facilitated by a catalytic amount of an amine base like DBU. mdpi.comrsc.org Lawesson's reagent is another effective thionating agent for this transformation. researchgate.net
From Arylhydrazines : A novel synthesis has been described where the aryl nitrogen originates from an arylhydrazine. rsc.org The method involves the reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide, which yields the aryl isothiocyanate in high yields at ambient temperature. rsc.org
From Hydroximoyl Chlorides : The synthesis of aryl isothiocyanates from hydroximoyl chlorides is reported to be an efficient method that proceeds at room temperature, requires no purification, and gives nearly quantitative yields. nih.gov
These alternative routes highlight the versatility of synthetic chemistry in accessing the isothiocyanate functional group from a diverse range of precursors. rsc.org
Comparative Analysis of Synthetic Pathways
The selection of a specific synthetic pathway for this compound depends on factors such as desired yield, cost, safety, and environmental impact. A comparative analysis of different methodologies is crucial for process optimization and sustainable chemical manufacturing.
Yield Optimization Studies
The yield of aromatic isothiocyanates is highly dependent on the chosen synthetic route and reaction conditions. For the common method involving the conversion of amines with carbon disulfide, optimization of parameters such as the base, solvent, and the stoichiometry of the desulfurating agent is critical. nih.gov
For instance, in the synthesis of aromatic isothiocyanates, the choice of base can significantly impact the reaction's efficiency. Studies on model aromatic amines have shown that changing the base from triethylamine (Et₃N) to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can increase the yield. nih.gov Further optimization might involve adjusting the equivalents of the base, carbon disulfide, and the desulfurating agent. nih.govresearchgate.net
Table 2: Illustrative Optimization of Phenyl Isothiocyanate Synthesis This table is based on a model optimization for a generic aromatic amine and illustrates principles applicable to the synthesis of this compound.
| Entry | Base (Equiv.) | Desulfurating Agent (Equiv.) | Solvent | Time (min) | Temperature (°C) | Yield (%) | Citation |
| 1 | Et₃N (4) | DMT/NMM/TsO⁻ (1) | DCM | 3 | 90 | 30 | nih.gov |
| 2 | DBU (2) | DMT/NMM/TsO⁻ (1) | DCM | 3 | 90 | 71 | nih.gov |
| 3 | DBU (4) | DMT/NMM/TsO⁻ (1) | DCM | 3 | 90 | 85 | nih.gov |
| 4 | DBU (4) | DMT/NMM/TsO⁻ (1.3) | DCM | 3 | 90 | 90 | nih.gov |
| 5 | DBU (4) | DMT/NMM/TsO⁻ (1.3) | DCM | 10 | 90 | 91 | nih.gov |
The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-deficient anilines, such as those containing nitro groups or multiple halogens, can be challenging substrates for some methods but may afford excellent yields with others. cbijournal.comchemrxiv.org Therefore, optimization studies are essential to tailor the reaction conditions for the specific electronic properties of 2-bromo-5-fluoroaniline.
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. researchgate.net For the synthesis of this compound, this involves selecting safer reagents, reducing waste, and improving energy efficiency.
A primary driver in this area has been the development of alternatives to the highly toxic thiophosgene. rsc.org The use of carbon disulfide, while a significant improvement, is still a focus for greener process development. tandfonline.com Key green strategies include:
Use of Benign Solvents : Water is an ideal green solvent. Efficient protocols have been developed for the synthesis of isothiocyanates from amines and CS₂ using water as the reaction medium, often with reagents like sodium persulfate. rsc.orgnih.gov
Cost-Effective and Low-Toxicity Reagents : Recent research has focused on using simple, inexpensive, and non-toxic reagents that can serve multiple roles. For example, sodium hydroxide (NaOH) has been shown to function as both the base and the desulfurating agent in a one-pot synthesis from aryl amines. tandfonline.com Similarly, calcium oxide (CaO) has been used as a cheap and non-toxic dual-purpose reagent. benthamdirect.com
Process Intensification : One-pot syntheses, where the intermediate dithiocarbamate is generated and converted in situ without isolation, reduce waste, save time, and minimize solvent use. rsc.orgtandfonline.comsemanticscholar.org Microwave-assisted synthesis is another technique used to accelerate reactions, often leading to higher yields and reduced energy consumption. nih.govresearchgate.net
Atom Economy : Alternative routes, such as the catalytic sulfurization of isocyanides with elemental sulfur, offer a more sustainable approach by utilizing readily available and less hazardous materials. rsc.org Optimizing purification methods to reduce solvent waste also contributes to a lower environmental factor (E-factor). rsc.org
Table 3: Summary of Green Synthetic Approaches to Aromatic Isothiocyanates
| Green Strategy | Reagents/Conditions | Advantages | Citations |
| Aqueous Synthesis | Amine, CS₂, Na₂S₂O₈, Water | Avoids organic solvents, simplifies workup. | nih.govrsc.org |
| Dual-Role Reagents | Amine, CS₂, NaOH or CaO | Eliminates the need for a separate desulfurating agent, low cost. | tandfonline.combenthamdirect.com |
| One-Pot Procedures | Amine, CS₂, Desulfurating Agent (e.g., T3P®) | Reduces operational steps, solvent waste, and improves efficiency. | semanticscholar.org |
| Alternative Feedstocks | Isocyanide, Elemental Sulfur, Catalytic Base | Avoids toxic thiocarbonyl sources, utilizes abundant sulfur. | mdpi.comrsc.org |
| Energy Efficiency | Microwave Irradiation | Shorter reaction times, often improved yields. | nih.govresearchgate.net |
By applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Derivatization Strategies
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The core of 2-Bromo-5-fluorophenyl isothiocyanate's reactivity lies in the isothiocyanate group. The carbon atom in the -N=C=S moiety is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, rendering it an excellent electrophile. This facilitates nucleophilic addition reactions, where various nucleophiles attack this carbon, leading to the formation of a diverse range of derivatives. This reactivity is the foundation for its use as a building block for more complex molecules. ijacskros.com
The reaction between an isothiocyanate and a primary or secondary amine is a direct and highly efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. ijacskros.comresearchgate.net In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of this compound. This addition reaction typically proceeds readily, often at room temperature, to yield the corresponding N-(2-bromo-5-fluorophenyl)thiourea derivative. nih.govorganic-chemistry.org
The resulting thiourea (B124793) scaffold is a significant structural motif in medicinal chemistry and organocatalysis due to its hydrogen-bonding capabilities. ijacskros.comrsc.org While specific studies detailing the reaction of this compound with various amines are not extensively documented in publicly available literature, the reaction is expected to follow this well-established pathway. The table below illustrates this general transformation with examples using analogous aromatic isothiocyanates.
| Isothiocyanate Reactant | Amine Reactant | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenyl isothiocyanate | 4-Chloroaniline | - | Ball milling, 30 Hz, 10 min | 1-(4-chlorophenyl)-3-phenylthiourea | Quantitative | nih.gov |
| p-Fluorophenylisothiocyanate | Hydrazine (B178648) | Ethanol (B145695) | Room Temperature | Bis(N-p-fluorophenylthiourea) | 80% | mdpi.com |
| N-(2-Bromophenyl)thiourea | o-Bromoaniline | Acetone | Reflux | N-(2-Bromophenyl)thiourea | Not specified | researchgate.net |
The derivatives formed from this compound, particularly thioureas and thiosemicarbazides, are versatile intermediates for the synthesis of various heterocyclic compounds. These subsequent reactions typically involve intramolecular cyclization, often promoted by acidic or basic conditions, to generate stable ring systems.
Thiosemicarbazides are key precursors for several heterocyclic systems, including 1,2,4-triazoles. irjmets.com They are synthesized through the reaction of an isothiocyanate with a hydrazine derivative, such as a carbohydrazide (B1668358) or hydrazine hydrate. nih.govmdpi.com The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbon of the isothiocyanate. When this compound reacts with a hydrazide (R-CO-NH-NH2), it forms a 1-acyl-4-(2-bromo-5-fluorophenyl)thiosemicarbazide. This transformation is generally high-yielding and serves as a crucial step in multi-step syntheses of more complex heterocyclic structures. mdpi.com
The general procedure involves dissolving the hydrazide and the isothiocyanate in a suitable solvent, such as methanol (B129727) or ethanol, and heating the mixture under reflux. nih.govmdpi.com The table below shows representative syntheses of thiosemicarbazides from various aromatic isothiocyanates.
| Isothiocyanate Reactant | Hydrazide/Hydrazine Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Isothiocyanates | 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Anhydrous Methyl Alcohol | Reflux, 3-4 h | 1-Acyl-4-aryl-thiosemicarbazide | mdpi.com |
| Appropriate Aromatic Isothiocyanates | N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide | Dried Methanol | Not specified | 1,4-Disubstituted thiosemicarbazide (B42300) | nih.gov |
| 4-Substitutedphenyl isothiocyanate derivatives | Hydrazine monohydrate | Diethylether | Room Temperature | Thiosemicarbazide derivative | google.com |
The thiosemicarbazide derivatives obtained from this compound are ideal substrates for the synthesis of 1,2,4-triazole (B32235) rings. The cyclization of 1,4-disubstituted thiosemicarbazides is a common and effective method for forming this heterocyclic system. nih.gov The reaction is typically carried out in an alkaline medium, such as an aqueous sodium hydroxide (B78521) solution, followed by heating under reflux. nih.govbrieflands.com During the reaction, the thiosemicarbazide undergoes an intramolecular cyclization with the elimination of a water molecule and hydrogen sulfide, leading to the formation of a 4-substituted-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This triazole-thione core is a prominent feature in many pharmacologically active compounds. brieflands.com
Thiazolidine derivatives, particularly thiazolidin-4-ones, can be synthesized from precursors derived from this compound. A common synthetic route involves the cyclocondensation of a thiourea with a compound containing a two-carbon unit and a leaving group, such as α-haloacetic acid (e.g., chloroacetic acid). ekb.eg
In this process, the thiourea derived from this compound would react with chloroacetic acid in the presence of a base like anhydrous sodium acetate (B1210297) and a solvent such as glacial acetic acid. researchgate.net The reaction proceeds through initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to yield a 2-imino-1,3-thiazolidin-4-one derivative. Thiazolidinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. nih.gov
Benzothiazoles represent another important class of heterocyclic compounds that can be accessed using isothiocyanates. One established method for synthesizing 2-substituted benzothiazoles involves the condensation of an isothiocyanate with 2-aminothiophenol (B119425). ekb.eg In this reaction, the amino group of 2-aminothiophenol would perform a nucleophilic attack on the isothiocyanate carbon of this compound. The resulting intermediate can then undergo an intramolecular cyclocondensation, driven by the nucleophilic thiol group attacking a transient imine or a related electrophilic center, to form the fused benzothiazole (B30560) ring system. This reaction, often conducted in aqueous ethanol, provides a direct route to 2-anilino-benzothiazole derivatives. ekb.eg
Cyclization Reactions to Form Heterocyclic Compounds
Role of Bromo and Fluoro Substituents in Reactivity Modulation
The reactivity of the isothiocyanate group (-N=C=S) in this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the phenyl ring. These substituents modulate the electrophilicity of the central carbon atom of the isothiocyanate moiety, thereby affecting its susceptibility to nucleophilic attack.
Electronic Effects on Reaction Kinetics
The bromo and fluoro groups are both electron-withdrawing substituents due to their high electronegativity, which is known as the inductive effect (-I). This effect pulls electron density away from the phenyl ring and, consequently, from the isothiocyanate group. This withdrawal of electron density increases the partial positive charge on the isothiocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles.
The ortho position of the bromine atom introduces both electronic and steric effects. Electronically, its inductive effect is strong. The meta-positioned fluorine also exerts a strong inductive effect. The cumulative electron-withdrawing nature of these two halogens is expected to significantly enhance the reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate. Theoretical studies on substituted phenyl isothiocyanates have shown that electron-withdrawing groups generally lead to a positive Hammett constant (ρ), indicating that the reaction is accelerated by such substituents. researchgate.net
Table 1: Hammett Substituent Constants (σ) for Bromo and Fluoro Groups
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Br | 0.39 | 0.23 |
This table provides a general indication of the electronic effects of these substituents.
The kinetics of reactions involving phenyl isothiocyanates often follow a stepwise mechanism where a tetrahedral intermediate is formed upon nucleophilic attack. rsc.org The stability of this intermediate is influenced by the substituents on the phenyl ring. Electron-withdrawing groups can stabilize the developing negative charge on the sulfur atom, thus favoring the forward reaction.
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: In the derivatization of this compound, the primary site of nucleophilic attack is the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of a variety of derivatives, such as thioureas (from reaction with amines), thiocarbamates (from reaction with alcohols), and various heterocyclic compounds.
The positions of the bromo and fluoro substituents can influence the regioselectivity in subsequent reactions if the derivatized molecule undergoes further transformations. For instance, in the synthesis of benzothiazoles from 2-aminothiophenols and isothiocyanates, the substitution pattern on the phenyl ring of the isothiocyanate becomes part of the final heterocyclic structure.
Stereoselectivity: Stereoselectivity in the derivatization of this compound becomes relevant when the reacting nucleophile is chiral or when a chiral catalyst is employed. For example, the reaction with a chiral amine would lead to the formation of diastereomeric thioureas. While specific studies on stereoselective reactions of this compound are limited, the principles of asymmetric synthesis would apply. The steric hindrance from the ortho-bromo group could potentially influence the approach of a bulky chiral nucleophile, leading to some degree of diastereoselectivity.
Catalytic and Non-Catalytic Reaction Conditions for Derivatization
The derivatization of this compound can be achieved under both catalytic and non-catalytic conditions, depending on the desired product and the nature of the nucleophile.
Non-Catalytic Reactions:
Many derivatization reactions of isothiocyanates proceed efficiently without the need for a catalyst. A prominent example is the formation of thioureas through the reaction with primary or secondary amines. This reaction is typically carried out by simply mixing the isothiocyanate and the amine in a suitable solvent at room temperature or with gentle heating. The high electrophilicity of the isothiocyanate carbon in this compound, enhanced by the electron-withdrawing halogen substituents, facilitates this reaction.
Table 2: Examples of Non-Catalytic Derivatization Reactions
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Primary/Secondary Amines | Thioureas | Room temperature or mild heating in a solvent like ethanol or acetone. |
| Hydrazines | Thiosemicarbazides | Similar to amine reactions. |
Catalytic Reactions:
Catalysts can be employed to enhance the reaction rate, improve yields, or enable transformations that are difficult to achieve under non-catalytic conditions.
Base Catalysis: In reactions with less nucleophilic reagents, such as alcohols or thiols, a base is often used to generate the more potent alkoxide or thiolate nucleophile.
Acid Catalysis: Acid catalysts can activate the isothiocyanate group by protonating the nitrogen atom, further increasing the electrophilicity of the carbon.
Metal Catalysis: Transition metal catalysts, such as copper or palladium complexes, can be used to facilitate the synthesis of complex heterocyclic structures from isothiocyanates. For instance, copper-catalyzed reactions of o-haloanilines with isothiocyanates can lead to the formation of benzothiazoles. While specific examples for this compound are not prevalent, the general methodology is applicable. These catalytic cycles often involve oxidative addition, insertion, and reductive elimination steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, such as thiourea derivatives formed by the reaction of the isothiocyanate group with an amine, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and the protons of the newly formed thiourea linkage.
The aromatic region of the spectrum is of particular interest. The protons on the 2-bromo-5-fluorophenyl ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the neighboring fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the isothiocyanate or derivative group.
In thiourea derivatives, the N-H protons of the thiourea moiety typically appear as broad singlets or doublets in the downfield region of the spectrum, often between δ 8.0 and δ 12.0 ppm. The exact chemical shift and multiplicity depend on the solvent, concentration, and the nature of the substituent on the other nitrogen atom. For instance, in related N-aroyl-N'-phenylthioureas, the two N-H protons can exhibit distinct chemical shifts, indicating different chemical environments. eurjchem.com
Table 1: Representative ¹H NMR Data for a Thiourea Derivative Moiety This table presents typical chemical shift ranges for protons in a thiourea derivative of a substituted phenyl isothiocyanate, based on analogous compounds.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
| Thiourea N-H | 8.0 - 12.0 | Broad Singlet / Doublet |
Data synthesized from analogous compounds reported in the literature. eurjchem.comnih.govbibliomed.org
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In derivatives of this compound, the ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
The carbon atom of the thiocarbonyl group (C=S) in thiourea derivatives is particularly characteristic, appearing in the downfield region of the spectrum, typically between δ 170 and δ 190 ppm. The aromatic carbons of the 2-bromo-5-fluorophenyl ring will appear in the range of approximately δ 110 to δ 165 ppm. The carbon atoms directly bonded to the bromine and fluorine atoms will exhibit characteristic chemical shifts and coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon of the isothiocyanate group itself typically resonates around δ 130-140 ppm.
Table 2: Representative ¹³C NMR Data for a Thiourea Derivative Moiety This table presents typical chemical shift ranges for carbons in a thiourea derivative of a substituted phenyl isothiocyanate, based on analogous compounds.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic C-Br | 110 - 125 |
| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-H | 115 - 140 |
| Aromatic C-N | 135 - 150 |
| Thiocarbonyl (C=S) | 170 - 190 |
Data synthesized from analogous compounds reported in the literature. eurjchem.comnih.gov
¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds. Given the presence of a fluorine atom in this compound and its derivatives, ¹⁹F NMR provides valuable structural information. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In derivatives, the chemical shift of the fluorine signal will be influenced by the nature of the substituent on the isothiocyanate group. Furthermore, the fluorine atom will couple with nearby protons, providing through-bond connectivity information that can aid in the assignment of the ¹H NMR spectrum. The coupling constants (J-couplings) between fluorine and carbon can also be observed in the ¹³C NMR spectrum, further confirming the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The FT-IR spectrum of a derivative of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups. The isothiocyanate group (-N=C=S) itself has a strong and characteristic asymmetric stretching vibration that appears in the region of 2000-2100 cm⁻¹.
Upon conversion to a thiourea derivative, this band disappears and is replaced by new characteristic absorptions. The N-H stretching vibrations of the thiourea moiety are typically observed as one or two bands in the region of 3100-3400 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, which is characteristic of thioureas, appears in the region of 1200-1400 cm⁻¹, though it can be coupled with other vibrations. Other important vibrations include the C-N stretching and N-H bending modes. The aromatic C-H and C=C stretching vibrations will also be present in their expected regions.
Table 3: Characteristic FT-IR Absorption Bands for a Thiourea Derivative This table presents typical vibrational frequencies for key functional groups in a thiourea derivative of a substituted phenyl isothiocyanate.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Thiourea) | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=S (Thiocarbonyl) | Stretching | 1200 - 1400 |
| C-N | Stretching | 1100 - 1300 |
| C-F | Stretching | 1000 - 1100 |
| C-Br | Stretching | 500 - 600 |
Data synthesized from analogous compounds reported in the literature. mdpi.comresearchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.
For a derivative of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern provides further structural information. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds and the bonds within the thiourea moiety. The fragmentation of the 2-bromo-5-fluorophenyl group can also provide valuable structural clues. The high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of the molecule with high accuracy. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the characterization of thiourea derivatives, which are common reaction products of isothiocyanates. This method is particularly suitable for polar, thermally labile molecules. In ESI-MS analysis, the derivative is dissolved in a suitable solvent, introduced into the mass spectrometer, and ionized by applying a high voltage, leading to the formation of protonated molecules [M+H]⁺ or other adducts.
While specific ESI-MS fragmentation data for derivatives of this compound are not extensively detailed in available literature, studies on analogous thiourea compounds demonstrate common fragmentation pathways. A characteristic cleavage often occurs at the C-N bond of the thiourea moiety. nih.gov This fragmentation is highly useful for structural confirmation, as it produces predictable product ions that can be detected in tandem mass spectrometry (MS/MS) experiments, enhancing the certainty of the structural assignment. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is essential for analyzing reaction mixtures, identifying byproducts, and confirming the purity of isolated derivatives.
In a typical LC/MS analysis of isothiocyanate-derived compounds, a reversed-phase HPLC column is used to separate the components of a mixture based on their polarity. nih.govnih.gov As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer then provides molecular weight information for each separated peak, allowing for the unambiguous identification of the target derivative and any impurities. The use of LC coupled with tandem MS (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for the detailed characterization of complex mixtures containing these derivatives. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides definitive proof of molecular structure and offers detailed insights into the solid-state conformation and packing of crystalline derivatives. Studies on thiochromene derivatives synthesized from this compound precursors have yielded precise structural data. nih.gov
Two such derivatives, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene (Compound A) and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene (Compound B), have been synthesized and their crystal structures determined. nih.govnih.gov The crystallographic data for these compounds provide a clear picture of their molecular geometry and arrangement in the crystal lattice. nih.gov
| Parameter | Compound A | Compound B |
|---|---|---|
| Chemical Formula | C₁₇H₁₃BrFNO₃S | C₁₆H₁₁BrFNO₃S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Compound | Description | Dihedral Angle (°) |
|---|---|---|
| Compound A | Angle between the thiochromene and phenyl ring planes | 89.3 (2) |
| Compound B | Angle between the thiochromene and phenyl ring planes | 86.94 (8) |
Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is determined by a network of intermolecular interactions. In the derivatives of this compound, a variety of non-covalent forces, including hydrogen bonds and π-interactions, dictate how the molecules arrange themselves in the solid state. nih.gov
The crystal packing of Compound A is characterized by π–π stacking, C—H⋯O, and C—F⋯π interactions. In contrast, the crystal structure of Compound B is stabilized by a different set of interactions, including C—H⋯F, C—H⋯O, C—H⋯π, and π–π interactions. nih.gov These forces create complex three-dimensional supramolecular architectures. nih.govnih.gov
| Interaction Type | Compound A | Compound B |
|---|---|---|
| π–π stacking | Present | Present |
| C—H⋯O | Present | Present |
| C—F⋯π | Present | Not Observed |
| C—H⋯F | Not Observed | Present |
| C—H⋯π | Not Observed | Present |
Conclusion
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and geometry of molecules. While specific computational studies focused solely on 2-Bromo-5-fluorophenyl isothiocyanate are not extensively detailed in available literature, the principles of these methods and findings from related isothiocyanate compounds provide a strong theoretical framework. nih.govnih.govresearchgate.net
Density Functional Theory (DFT) Studies on Molecular Conformation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (conformation) of molecules. numberanalytics.comwikipedia.org For a molecule like this compound, DFT calculations would determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. researchgate.netacs.org The planarity of the phenyl ring and the orientation of the isothiocyanate (-N=C=S) group relative to the ring are key conformational features. These calculations are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and ability to interact with other molecules. numberanalytics.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comfiveable.melibretexts.orgtaylorandfrancis.comnumberanalytics.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to electrophilicity.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions, with the electron-rich sulfur atom of the isothiocyanate group often contributing significantly to the HOMO.
Molecular Docking Simulations of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.uanih.govresearchgate.netfrontiersin.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. Studies have been conducted on derivatives of bromo-fluorophenyl compounds to explore their interactions with various protein targets.
Ligand-Protein Interaction Profiling
Molecular docking simulations on derivatives of bromo-fluorophenyl compounds have identified key interactions with protein active sites. For instance, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase (COX) enzymes, which are involved in inflammation. japer.inijpsr.comisfcppharmaspire.comresearchgate.netmdpi.com The simulations revealed that hydrophobic interactions involving the alkyl groups of these derivatives play a significant role in their affinity and selectivity for COX-1 over COX-2.
Similarly, docking studies of a novel 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one compound against bacterial enzymes like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) have been performed. nih.govnih.govresearchgate.netunej.ac.idmdpi.com These studies help to elucidate the mechanism of action by identifying specific amino acid residues in the enzyme's active site that form hydrogen bonds or hydrophobic contacts with the ligand. researchgate.net
Binding Affinity Predictions
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (kcal/mol), which estimates the strength of the ligand-protein interaction. nih.govosti.govnih.govoup.comjscimedcentral.com Lower binding energy values indicate a more stable and favorable interaction.
For the 1,2,4-triazole (B32235) derivatives mentioned above, docking studies predicted binding energies ranging from –6.672 to –7.843 kcal/mol for COX-1/2, with specific compounds showing particularly strong potential binding to COX-1. In the case of the α,β-unsaturated carbonyl compound derivative, strong binding affinities were predicted for both DHFR and DHSS, with binding energies of approximately -7.07 and -7.05 kcal/mol, respectively. These predictions are crucial for prioritizing compounds for further experimental testing. nih.govjscimedcentral.com
| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 1,2,4-Triazole Derivatives | COX-1/2 | -6.672 to -7.843 |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | DHFR | -7.07 |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | DHSS | -7.05 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction of Derivatives
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. In silico methods provide a rapid and cost-effective means of predicting these parameters. For derivatives of this compound, computational tools have been utilized to forecast their pharmacokinetic behavior.
A notable example is the study of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), an α,β-unsaturated carbonyl compound derived from 2-bromo-5-fluorobenzaldehyde. nih.gov Computational analysis of CY3 was performed to predict its ADME properties, offering insights into its potential bioavailability and disposition in the body. nih.gov These in silico predictions are instrumental in the early stages of drug design, helping to identify potential liabilities and guide the structural modification of lead compounds to improve their pharmacokinetic profiles.
Drug-Likeness Assessment based on Computational Models
The concept of "drug-likeness" is a qualitative assessment of a compound's probability of being an orally active drug. This evaluation is often based on computational models that consider various physicochemical properties. For the derivative CY3, a comprehensive in silico analysis was conducted to evaluate its drug-likeness properties. nih.gov
This assessment utilized several established filtering rules, including Lipinski's Rule of Five, Ghose filter, Veber's rules, Egan's rules, and Muegge's criteria. nih.gov Furthermore, the analysis screened for potential issues such as Pan Assay Interference Structures (PAINS), Brenk alerts, and assessed its lead-likeness. nih.gov The evaluation of these parameters helps in gauging the compound's potential for good oral bioavailability and minimizing the risk of promiscuous binding or undesirable chemical reactivity. nih.gov The favorable drug-likeness analyses for CY3 support its potential for bioavailability. nih.gov
The following table summarizes the key molecular descriptors for CY3 that are often used in drug-likeness assessments:
| Molecular Descriptor | Value |
| Molecular Weight (MW) | Varies by derivative |
| Molar Refractivity (MR) | Varies by derivative |
| Number of Rotatable Bonds (nRB) | Varies by derivative |
| Hydrogen Bond Donors (nOHNH) | Varies by derivative |
| Hydrogen Bond Acceptors (nON) | Varies by derivative |
| Fraction Csp3 (fCsp3) | Varies by derivative |
| Topological Polar Surface Area (TPSA) | Varies by derivative |
Note: The specific values for the derivative CY3 were part of a broader computational study. nih.gov This table represents the types of descriptors evaluated.
Structure-Property Relationship Studies through Computational Approaches
Computational methods are powerful tools for elucidating the relationship between the chemical structure of a molecule and its properties, including its reactivity and potential biological activity. For derivatives of this compound, quantum chemical calculations have been employed to understand these structure-property relationships.
In the study of the derivative 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), quantum chemical parameters were calculated to measure the reactivity of the chemical species. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, making it relevant for electrophilic reactions, while the LUMO energy relates to its ability to accept electrons in nucleophilic reactions. nih.gov
The energy gap (EGAP) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. nih.gov A smaller EGAP value suggests higher chemical reactivity and a greater propensity for electron donation, which can be correlated with enhanced biological activity. nih.gov For CY3, it was observed that in a water phase, the molecule exhibits increased softness and decreased hardness compared to the gas phase, indicating higher reactivity. nih.gov Molecules with lower hardness are more susceptible to chemical reactions like nucleophilic attacks. nih.gov
These computational insights into the electronic properties of derivatives of this compound are valuable for understanding their mechanism of action at a molecular level and for designing new analogues with potentially improved activity.
Medicinal Chemistry Applications of 2 Bromo 5 Fluorophenyl Isothiocyanate Derivatives
Evaluation of Antimicrobial Activities of Derivatives
General searches for enzyme inhibitors and antimicrobial agents revealed a vast landscape of research. For instance, the scientific community has extensively investigated various chemical scaffolds for their inhibitory effects on cyclooxygenase enzymes, which are key targets in anti-inflammatory therapies. Similarly, numerous studies have been published on inhibitors of JNK, a critical protein kinase involved in stress signaling pathways, and on inhibitors of acetylcholinesterase for the management of Alzheimer's disease. The fields of DNA gyrase and CDK2 inhibition are also active areas of research for the development of new antibacterial and anticancer drugs, respectively.
Furthermore, the antimicrobial properties of isothiocyanates as a broader class of compounds have been documented, with many studies highlighting their potential against a range of pathogens. These studies often focus on naturally occurring isothiocyanates or those derived from other synthetic precursors.
However, the critical gap in the literature is the absence of studies that specifically utilize 2-bromo-5-fluorophenyl isothiocyanate as a starting material for the synthesis of new derivatives and their subsequent evaluation in the aforementioned biological assays. While the isothiocyanate functional group is a known reactive handle for the synthesis of various heterocyclic and acyclic compounds, such as thioureas and thiadiazoles, which often exhibit biological activity, research explicitly detailing these derivatives of this compound is not available.
Consequently, without primary research data, including detailed findings and data tables on the specific inhibitory concentrations (e.g., IC₅₀ values) or antimicrobial efficacy (e.g., minimum inhibitory concentrations or MIC values) of derivatives of this compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and adherence to the specified outline.
Therefore, this report must conclude that the requested comprehensive article on the medicinal chemistry applications of this compound derivatives cannot be produced at this time due to the absence of specific and relevant research in the public domain.
Antibacterial Efficacy Studies
Thiourea (B124793) derivatives incorporating the 2-bromo-5-fluorophenyl moiety have demonstrated notable antibacterial properties. Studies have shown that the presence and position of halogen substituents on the phenyl ring significantly influence the antibacterial activity.
Research into a series of acylthioureas revealed that a derivative featuring a 2-bromophenyl group exhibited activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov While this study did not specifically use a 2-bromo-5-fluorophenyl group, it highlights the potential contribution of the bromo-substitution to the antibacterial profile. The anti-pathogenic activity was often correlated with the presence of halogen atoms such as bromine, fluorine, and chlorine on the N-phenyl substituent of the thiourea moiety, with significant effects observed against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. nih.gov
Another study on thiourea derivatives showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. sciensage.info Although the specific isothiocyanate used in this study was not this compound, the findings underscore the potential of thiourea derivatives as a promising class of antibacterial agents. sciensage.info The antibacterial action of these derivatives is thought to involve the disruption of the bacterial cell wall's integrity and interference with crucial metabolic pathways. sciensage.info
The general consensus from various studies is that thiourea derivatives exhibit a broad spectrum of antibacterial activity, and the inclusion of fluorine and bromine atoms can enhance this activity. nih.gov Fluorine, in particular, is known to increase lipophilicity, which can improve the penetration of the compound through bacterial cell membranes. nih.gov
Table 1: Antibacterial Activity of Selected Thiourea Derivatives No specific data was found for this compound derivatives. The following table is a representative example based on general thiourea derivatives.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| TD4 | S. aureus (ATCC 29213) | 2 | sciensage.info |
| TD4 | MRSA (USA 300) | 2 | sciensage.info |
| 1f (2-bromophenyl derivative) | P. aeruginosa | >500 | nih.gov |
| 1f (2-bromophenyl derivative) | K. pneumoniae | >500 | nih.gov |
Antifungal Efficacy Studies
The investigation into the antifungal properties of this compound derivatives is an area with limited specific research. However, the broader class of thiourea derivatives has shown promise as antifungal agents. For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their activity against nosocomial strains of Candida auris, a multidrug-resistant fungal pathogen. nih.govnih.gov These studies revealed that structural modifications, such as the position of methyl groups on an aromatic ring, significantly influence the antifungal and antioxidant actions. nih.govnih.gov
One study highlighted that an ortho-methylated thiourea derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. nih.govnih.gov This suggests that the spatial arrangement of substituents plays a crucial role in the antifungal efficacy. While this research did not involve the 2-bromo-5-fluorophenyl moiety, it provides a basis for the potential design of effective antifungal agents based on the thiourea scaffold.
Furthermore, general studies on thiourea derivatives have reported their effectiveness against various fungal species, including Candida albicans. researchgate.net The inclusion of halogen atoms, such as fluorine, in the structure of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas has been shown to enhance antifungal activity more than antibacterial activity, likely due to increased lipophilicity and better cell penetration. nih.gov
Anti-Inflammatory Potential of Derivatives
Thiourea derivatives have been investigated for their anti-inflammatory properties. While specific studies on derivatives of this compound are not extensively documented, research on related structures provides insights into their potential anti-inflammatory action.
The anti-inflammatory effects of thiourea derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.comnih.gov For example, a study on new thiourea derivatives of naproxen (B1676952) showed that while their COX-2 inhibitory activity was weak, several compounds were potent inhibitors of 5-LOX. nih.govnih.gov The inhibition of 5-LOX reduces the production of leukotrienes, which are potent mediators of inflammation.
Molecular docking studies have been employed to understand the interaction of thiourea derivatives with the active sites of COX-1, COX-2, and 5-LOX. mdpi.com These studies suggest that specific structural features, such as the presence of a carboxyl functional group or π-rich heterocycles, can enhance the binding affinity to these enzymes through the formation of hydrogen bonds and hydrophobic interactions. researchgate.net
Anti-Proliferative Activity of Derivatives against Cancer Cell Lines
The anti-proliferative potential of thiourea derivatives has been explored in various cancer cell lines. The presence of halogen atoms like bromine and fluorine in the molecular structure is often associated with enhanced cytotoxic activity.
While there is a lack of specific data for this compound derivatives, studies on structurally related compounds offer valuable information. For instance, novel fluorinated thiourea derivatives carrying sulfonamide moieties have demonstrated significant anticancer and antibacterial activity. nih.gov One such fluorinated pyridine (B92270) derivative was found to be highly active against the HepG2 (liver cancer) cell line, with an IC50 value of 4.8 μg/mL. nih.gov
In the context of breast cancer, new N,N′-diarylthiourea derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 cells. nih.gov One compound, in particular, showed the most effective suppression of MCF-7 cell growth. nih.gov Similarly, bisurea derivatives have been shown to induce apoptosis in MDA-MB-231 breast cancer cells. sciensage.info
Furthermore, a QSAR study on sulfur-containing thiourea and sulfonamide derivatives highlighted several fluoro-thiourea derivatives as promising candidates for future development as anticancer agents. nih.gov One compound exhibited potent activity against the MOLT-3 (leukemia) cell line with an IC50 of 1.20 μM, while another was effective against the T47D (breast cancer) cell line with an IC50 of 7.10 μM. nih.gov
Table 2: Anti-proliferative Activity of Selected Thiourea Derivatives No specific data was found for this compound derivatives. The following table is a representative example based on general thiourea derivatives.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Fluoro-thiourea derivative | MOLT-3 | 1.20 | nih.gov |
| Fluoro-thiourea derivative | T47D | 7.10 | nih.gov |
| Fluoro-thiourea derivative | HepG2 | 16.28 | nih.gov |
| N,N'-diarylthiourea | MCF-7 | 338.33 | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR studies are crucial for optimizing the therapeutic potential of lead compounds. For thiourea derivatives, these analyses have provided valuable insights into the structural requirements for their biological activities.
A QSAR study on a series of thiourea derivatives indicated that their activity is correlated with hydrophobic and hydrophilic properties, as well as the nature of the functional groups present in the molecule. farmaciajournal.com For anticancer activity, QSAR modeling has identified that properties such as mass, polarizability, electronegativity, and the presence of C–N and F–F bonds are key predictors. nih.gov
In the context of antifungal activity, a 3D-QSAR study of novel nopol-derived 1,3,4-thiadiazole-thiourea compounds established a model that could aid in the design of more effective antifungal agents. researchgate.net The analysis of SAR in antibacterial studies of thiourea derivatives has shown that the presence and position of halogen atoms on the phenyl ring are significant for activity. researchgate.net Specifically, a halogen at the 3rd position of the phenyl group was found to be important for antimicrobial activity against Gram-positive cocci. researchgate.net
While comprehensive SAR and QSAR studies specifically for derivatives of this compound are yet to be conducted, the existing data on related compounds provide a solid foundation for the rational design of new and more potent therapeutic agents based on this scaffold.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a critical step in drug discovery that identifies the essential spatial arrangement of molecular features necessary for biological activity. For derivatives of this compound, several key pharmacophoric elements have been recognized as crucial for their therapeutic effects, primarily through the formation of N-(2-bromo-5-fluorophenyl)-N'-substituted thioureas.
The core pharmacophore can be broken down into three main regions:
The 2-Bromo-5-fluorophenyl Moiety: This substituted aromatic ring is a significant contributor to the molecule's interaction with target proteins. The bromine atom at the 2-position and the fluorine atom at the 5-position create a distinct electronic and steric profile. The lipophilic nature of this group often facilitates entry into hydrophobic pockets of enzymes or receptors. The specific positioning of these halogens can influence the orientation of the molecule within the binding site and contribute to target selectivity.
The Thiourea Linker (-NH-C(=S)-NH-): This unit is central to the pharmacophore. It is a potent hydrogen bond donor and acceptor, allowing for strong interactions with amino acid residues in the active site of target proteins. The sulfur atom can also participate in various non-covalent interactions. In some cases, the isothiocyanate precursor can form a covalent bond with nucleophilic residues, such as cysteine, leading to irreversible inhibition of the target.
The N'-Substituent (R group): The nature of the substituent attached to the second nitrogen of the thiourea is a primary determinant of both potency and selectivity. This "R group" can be varied extensively to explore different chemical spaces and optimize interactions with the target. Aromatic or heteroaromatic rings in this position can engage in π-π stacking or hydrophobic interactions, while the presence of functional groups capable of hydrogen bonding can further anchor the molecule in the active site.
Table 1: Key Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Role in Biological Activity | Potential Interactions |
| 2-Bromo-5-fluorophenyl Ring | Anchoring, Lipophilicity, Selectivity | Hydrophobic interactions, Halogen bonding |
| Thiourea Linker | Hydrogen bonding, Structural rigidity | Hydrogen bonds with protein backbone/side chains |
| N'-Substituent (R group) | Potency, Selectivity, Physicochemical properties | Hydrophobic interactions, π-π stacking, Hydrogen bonding, Ionic interactions |
Molecular Modifications for Enhanced Biological Activities
Building upon the identified pharmacophore, medicinal chemists employ various molecular modification strategies to enhance the biological activities of this compound derivatives. These modifications are aimed at improving potency, selectivity, and pharmacokinetic properties.
One of the primary areas of modification is the N'-substituent . By introducing a diverse array of chemical moieties at this position, researchers can fine-tune the compound's interaction with its biological target. For instance, in the context of developing kinase inhibitors, the N'-substituent is often a heterocyclic ring system that can mimic the adenine (B156593) region of ATP, thereby competing for the enzyme's binding site.
Table 2: Examples of Molecular Modifications and Their Impact on Biological Activity
| Modification Strategy | Example of N'-Substituent | Rationale | Observed Outcome (Hypothetical) |
| Introduction of Heterocyclic Rings | Pyridine, Pyrimidine, Thiazole | Mimic endogenous ligands (e.g., ATP), form specific hydrogen bonds. | Increased potency and selectivity for a target kinase. |
| Variation of Aromatic Substituents | Phenyl rings with electron-donating or -withdrawing groups | Modulate electronic properties, explore hydrophobic pockets. | Improved binding affinity and cell permeability. |
| Incorporation of Flexible Linkers | Alkyl chains | Optimize positioning within the binding site. | Enhanced interaction with distal pockets of the target. |
| Addition of Solubilizing Groups | Morpholine, Piperazine | Improve aqueous solubility and pharmacokinetic profile. | Better bioavailability and in vivo efficacy. |
For example, the synthesis of a series of N-(2-bromo-5-fluorophenyl)-N'-(substituted phenyl)thioureas allows for a systematic exploration of the structure-activity relationship (SAR). Attaching electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) to the N'-phenyl ring can significantly alter the electronic distribution of the entire molecule, thereby affecting its binding affinity.
Furthermore, the replacement of a simple phenyl ring with more complex heterocyclic systems has been a fruitful strategy. These heterocycles can introduce additional points of interaction, such as hydrogen bond acceptors, which can lead to a more specific and potent inhibition of the target protein. The strategic placement of these modifications, guided by computational modeling and an understanding of the target's three-dimensional structure, is paramount to the successful design of new drug candidates derived from this compound.
Applications in Materials Science and Ligand Chemistry
Utilization as Ligands in Coordination Chemistry
The isothiocyanate group (-N=C=S) is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the nitrogen or the sulfur atom, or by bridging two metal centers. This ambidentate nature allows for the formation of a wide variety of coordination complexes with diverse structures and properties. The electronic and steric properties of the substituent on the isothiocyanate, in this case, the 2-bromo-5-fluorophenyl group, can significantly influence the coordination mode, the stability of the resulting complex, and its physical and chemical characteristics.
While specific research on coordination complexes formed with 2-Bromo-5-fluorophenyl isothiocyanate is not extensively documented, the presence of the electron-withdrawing bromine and fluorine atoms is expected to modulate the electron density on the isothiocyanate group. This can affect the strength and nature of the metal-ligand bond. The steric hindrance provided by the bromo substituent at the ortho position may also favor specific coordination geometries. The development of coordination complexes with this ligand could lead to new catalysts, magnetic materials, or luminescent probes.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Applications |
|---|---|---|
| N-coordination | The ligand binds to the metal center through the nitrogen atom. | Catalysis, sensing |
| S-coordination | The ligand binds to the metal center through the sulfur atom. | Materials with interesting electronic or optical properties |
Potential in Organic Electronic Materials Development
Organic electronic materials are at the forefront of research for applications in flexible displays, solar cells, and sensors. The performance of these materials is highly dependent on their molecular structure, which governs their electronic properties and solid-state packing. Phenyl isothiocyanate derivatives are of interest in this field due to their potential to be incorporated into larger conjugated systems.
The this compound molecule possesses several features that could be advantageous for the design of organic electronic materials. The phenyl ring provides a basic building block for extended π-conjugated systems. The bromo and fluoro substituents can be used to tune the energy levels of the molecule, which is a critical parameter for charge injection and transport in electronic devices. Furthermore, the isothiocyanate group can serve as a reactive handle for further functionalization or for anchoring the molecule to surfaces. While no specific organic electronic materials based on this compound have been reported, its structural motifs suggest potential as a building block for organic semiconductors or as an interfacial modifier in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.
Role as Organic Monomers in Polymer Science
The isothiocyanate group is known to undergo a variety of chemical reactions, making it a useful functional group for the synthesis of polymers. For instance, isothiocyanates can react with amines to form thioureas, and this reaction can be employed in step-growth polymerization to produce poly(thiourea)s. These polymers are known for their ability to form strong hydrogen bonds, which can lead to materials with high thermal stability and interesting mechanical properties.
This compound could potentially be used as a monomer for the synthesis of novel poly(thiourea)s. The presence of the halogen atoms on the phenyl ring would impart specific properties to the resulting polymer, such as increased flame retardancy and modified solubility and thermal characteristics. Additionally, the bromine atom could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. The development of polymers from this monomer could yield new materials for applications in high-performance engineering plastics, membranes, or as metal-ion adsorbents.
Table 2: Potential Polymerization Reactions of this compound
| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |
|---|---|---|---|
| Polyaddition | Diamine | Poly(thiourea) | High thermal stability, flame retardancy, metal-ion chelation |
Patent Landscape and Future Research Directions
Analysis of Existing Patent Applications Related to the Compound and its Derivatives
Direct patent applications specifically claiming 2-Bromo-5-fluorophenyl isothiocyanate as a novel invention are not prevalent. Instead, its value is highlighted in its application as a key intermediate or building block in the synthesis of more complex, biologically active molecules.
A notable example is found in the patent application US20090036430A1, which details the synthesis of novel pyrido[3,2-d]pyrimidines for use in pharmaceutical compositions. google.comgoogleapis.com In this application, this compound is explicitly listed as a reactant used to prepare substituted thioureas, which are crucial intermediates in the construction of the final patented compounds. googleapis.com The patent suggests these final compounds are intended for a range of medical treatments, including but not limited to, cell proliferative disorders, disorders of the central nervous system, and inflammatory conditions. googleapis.com
The role of this compound in this context is to introduce the 2-bromo-5-fluorophenyl moiety into the target structure. This underscores its utility as a specialized reagent for creating derivatives with specific steric and electronic properties conferred by the bromine and fluorine atoms. While the compound itself is not the primary focus of the patent, its inclusion demonstrates its importance in the patent landscape as an enabling reagent in medicinal chemistry and drug discovery. The patent landscape, therefore, values this compound not as a standalone therapeutic but as a critical component in the synthetic pathway to novel, patentable entities.
Emerging Trends in Isothiocyanate Research
Research into isothiocyanates (ITCs) is a dynamic and rapidly evolving field, driven by their diverse biological activities and synthetic versatility. google.com Isothiocyanates are recognized for a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. google.com
Current research trends are focused on several key areas:
Medicinal Chemistry and Drug Discovery: Isothiocyanates are increasingly being investigated for their therapeutic potential against a multitude of diseases. google.com Naturally occurring ITCs like sulforaphane (B1684495) have shown promise in cancer chemoprevention. google.comchemicalbook.com A significant trend is the application of ITCs as "covalent warheads" in medicinal chemistry, where they can form stable bonds with specific amino acid residues (like cysteine or lysine) on target proteins, leading to potent and targeted inhibition. googleapis.com This has led to the design of novel ITC-containing molecules for treating diseases ranging from cancer to inflammatory disorders and atherosclerosis. google.comchemicalbook.com
Advanced Organic Synthesis: The isothiocyanate group is a versatile functional group that serves as a valuable building block for synthesizing a variety of nitrogen- and sulfur-containing heterocyclic compounds and thioureas. google.comlookchem.com Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods for preparing ITCs. googleapis.com This includes novel catalytic systems and the use of elemental sulfur, moving away from traditional, more hazardous reagents like thiophosgene (B130339). googleapis.com
Agrochemicals and Materials Science: The biological activity of isothiocyanates extends to agricultural applications, where they are explored as potential pesticides and herbicides. In materials science, the reactivity of the isothiocyanate group is being harnessed to develop new polymers and functional materials.
The table below summarizes key research trends and the properties of isothiocyanates driving these trends.
| Research Area | Key Trends & Focus | Driving Properties of Isothiocyanates |
| Medicinal Chemistry | Development of targeted covalent inhibitors, anticancer agents, anti-inflammatory drugs. googleapis.comgoogle.com | High reactivity with nucleophiles (e.g., cysteine residues in proteins), broad biological activity. googleapis.com |
| Organic Synthesis | Green synthesis methods, development of novel heterocycles. googleapis.comlookchem.com | Versatile reactivity of the -N=C=S group in cycloadditions and with nucleophiles. googleapis.com |
| Agrochemicals | Search for new, effective pesticides and herbicides. | Natural defense mechanism in plants, toxicity to pests and weeds. |
| Materials Science | Creation of novel functional polymers and materials. | Ability to participate in polymerization reactions and modify material surfaces. |
Future Prospects for this compound in Advanced Chemical Research
The future prospects for this compound in advanced chemical research are promising, stemming from the convergence of its unique structural features with the emerging trends in isothiocyanate chemistry.
Drug Discovery and Medicinal Chemistry: The most immediate and significant prospects lie in its continued use as a sophisticated building block for novel therapeutics. The presence of both bromine and fluorine atoms on the phenyl ring is particularly advantageous. Fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a site for further functionalization through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the construction of complex molecular architectures. Researchers can leverage this compound to create libraries of derivatives for screening against various biological targets, including protein kinases and other enzymes implicated in cancer and inflammatory diseases. chemicalbook.com
Chemical Biology: As a halogenated aromatic isothiocyanate, this compound could be developed into a chemical probe to study biological systems. The isothiocyanate group can be used to covalently label proteins, while the bromo-fluoro-phenyl moiety provides a unique spectroscopic signature or tag for identification and quantification. Its specific substitution pattern could influence protein binding selectivity compared to other aromatic isothiocyanates.
Agrochemical Development: The known pesticidal and herbicidal potential of isothiocyanates could be fine-tuned with this compound. The halogen atoms can increase the lipophilicity and potency of the resulting agrochemicals, potentially leading to the development of new crop protection agents.
Materials Science: In materials science, the compound could be used to synthesize specialized polymers or to functionalize surfaces. The high refractive index of bromine and the unique properties of fluorine could be imparted to materials, creating advanced polymers with specific optical or physical characteristics.
In essence, this compound is not just a simple reagent but a strategic tool. Its future applications will likely focus on leveraging its distinct halogenation pattern to design molecules with highly specific and enhanced properties, whether for targeting disease pathways, protecting crops, or creating next-generation materials.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-bromo-5-fluorophenyl isothiocyanate?
Answer:
The synthesis of aryl isothiocyanates typically involves reacting primary amines with thiophosgene (CSCl₂) or thiocyanate-transfer agents. For halogenated analogs like this compound:
Step 1: Start with 2-bromo-5-fluoroaniline as the precursor.
Step 2: React with thiophosgene in an inert solvent (e.g., dichloromethane) under controlled pH (pH ~8–9) to avoid side reactions.
Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Note: Alternative methods include using ammonium thiocyanate and bromine in chloroform, but thiophosgene offers higher yields for brominated derivatives.
Basic: How can purity and structural integrity be validated during synthesis?
Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy:
Basic: What safety protocols are critical for handling this compound?
Answer:
- Toxicity: Aryl isothiocyanates are irritants; use fume hoods and PPE (gloves, goggles).
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Deactivation: Neutralize spills with sodium hypochlorite (bleach) to hydrolyze the isothiocyanate group .
Intermediate: How to optimize reaction conditions for coupling this compound with biomolecules?
Answer:
- pH Control: Perform reactions in slightly basic buffers (pH 7.5–8.5) to enhance nucleophilic attack by amines (e.g., lysine residues).
- Solvent: Use polar aprotic solvents (DMF, DMSO) to improve solubility.
- Monitoring: Track conjugation efficiency via UV-Vis (λ ~250 nm for isothiocyanate) or fluorescence quenching .
Advanced: How to determine the crystal structure of this compound derivatives?
Answer:
-
Crystallization: Use vapor diffusion (e.g., hexane/ethyl acetate) to grow single crystals.
-
Data Collection: Employ a Bruker D8 Quest CMOS diffractometer (Mo Kα radiation, λ = 0.71073 Å).
-
Refinement: Use SHELXL for structure solution. Example parameters from a related bromo-fluorophenyl compound:
Parameter Value Space group P21/c a, b, c (Å) 7.6231, 17.3484, 11.8345 β (°) 106.016 R-factor 0.029
Advanced: What computational approaches are used to study electronic properties and reactivity?
Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to predict electrophilic sites (e.g., S atom in N=C=S).
- Molecular Docking: Use AutoDock Vina to simulate interactions with proteins (e.g., human serum albumin). Validate with RMSD values <2.0 Å .
Advanced: How to investigate binding interactions with serum proteins?
Answer:
- Spectrofluorometry: Perform titration experiments with human serum albumin (HSA) in PBS (pH 7.4). Monitor fluorescence quenching at λₑₓ = 280 nm, λₑₘ = 340 nm.
- Analysis: Calculate binding constants (Kₐ) via Stern-Volmer plots. For this compound, expect Kₐ ~10⁴ M⁻¹ due to hydrophobic and halogen bonding .
Advanced: Can this compound serve as a building block for bioactive molecules?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
